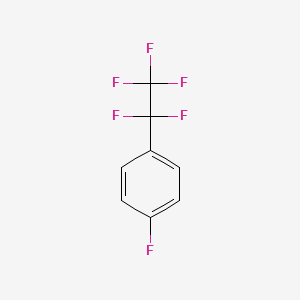

1-Fluoro-4-(pentafluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHARCGVOBGLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 Pentafluoroethyl Benzene and Analogous Structures

Strategies for Introducing Perfluoroethyl Moieties onto Aromatic Systems

The incorporation of a pentafluoroethyl (CF₃CF₂) group onto an aromatic ring is a pivotal step in the synthesis of 1-fluoro-4-(pentafluoroethyl)benzene. This can be achieved through various approaches, including electrophilic, nucleophilic, and transition metal-catalyzed reactions.

Electrophilic Perfluoroalkylation Approaches

Electrophilic perfluoroalkylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers a "CF₃CF₂⁺" equivalent. While less common than other methods, hypervalent iodine reagents have emerged as powerful tools for such transformations. These reagents, such as those derived from iodoarenes, can be pre-activated to generate highly electrophilic perfluoroalkylating species. For instance, the development of hypervalent iodine(III)-CF₃ reagents has provided a pathway for the trifluoromethylation of various nucleophiles. 20.210.105researchgate.net Analogous reagents for pentafluoroethylation, while less documented, would be expected to react with electron-rich arenes. The mechanism generally involves the attack of the aromatic ring on the electrophilic perfluoroalkyl source, followed by deprotonation to restore aromaticity.

A significant challenge in the direct electrophilic pentafluoroethylation of fluorobenzene (B45895) is the deactivating nature of the fluorine substituent. However, for more activated aromatic systems, this method can be effective. The development of new generations of electrophilic perfluoroalkylating reagents continues to expand the scope of this approach. nih.gov

Nucleophilic Perfluoroalkylation Strategies

Nucleophilic perfluoroalkylation strategies involve the reaction of a perfluoroethyl anion equivalent with an electrophilic aromatic substrate. This approach typically requires the aromatic ring to be activated towards nucleophilic attack, often by the presence of strong electron-withdrawing groups. For example, in highly fluorinated benzenes like hexafluorobenzene, one or more fluorine atoms can be displaced by nucleophiles. researchgate.net

A common method for generating the pentafluoroethyl nucleophile is through the reaction of a precursor like a pentafluoroethylsilane (e.g., CF₃CF₂SiMe₃) with a fluoride (B91410) source. nih.gov The resulting "CF₃CF₂⁻" species can then react with an activated aryl halide. For the synthesis of this compound, a potential route could involve the reaction of a pentafluoroethyl anion with 1-fluoro-4-nitrobenzene, where the nitro group activates the ring for nucleophilic aromatic substitution (SₙAr). mdpi.comrsc.orgnih.govgoogle.com The nitro group can subsequently be removed or converted to other functionalities.

The general mechanism for SₙAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Ar-CF₂CF₃ Bond Formation

Transition metal-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for the formation of carbon-carbon bonds, including the Ar-CF₂CF₃ bond. Copper- and palladium-catalyzed reactions are particularly prominent in this area.

Copper-catalyzed reactions often employ a pre-formed or in-situ generated pentafluoroethylcopper (B14617327) species (CF₃CF₂Cu), which can then couple with an aryl halide. thieme-connect.de For the synthesis of this compound, a suitable precursor would be 1-fluoro-4-iodobenzene. The reaction typically proceeds in the presence of a copper source, a ligand, and a base.

| Entry | Aryl Halide | Pentafluoroethyl Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | Et₃SiCF₂CF₃ | CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%) | DMF | 60 | 85 |

| 2 | 1-Iodo-4-cyanobenzene | Et₃SiCF₂CF₃ | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 60 | 92 |

| 3 | 1-Iodo-4-acetylbenzene | Et₃SiCF₂CF₃ | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 60 | 88 |

| 4 | 4-Iodofluorobenzene | Et₃SiCF₂CF₃ | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | DMF | 60 | 75 (estimated) |

Data is illustrative and based on analogous copper-catalyzed pentafluoroethylation reactions. thieme-connect.de

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be employed. In a Suzuki-type coupling, a 4-fluorophenylboronic acid could be coupled with a pentafluoroethyl halide in the presence of a palladium catalyst and a base. orgsyn.org

Selective Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring can be achieved either by direct fluorination of a pre-functionalized arene or by constructing the aromatic ring with the fluorine atom already in place.

Direct Aromatic Fluorination Methods

Direct fluorination of aromatic compounds involves the substitution of a C-H bond with a C-F bond. This is often a challenging transformation due to the high reactivity of many fluorinating agents. Electrophilic fluorinating reagents are commonly used for this purpose. One of the most widely used reagents is Selectfluor® (F-TEDA-BF₄), which is a source of electrophilic fluorine. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netwikipedia.org

For the synthesis of this compound, this would involve the direct fluorination of 1-(pentafluoroethyl)benzene. The pentafluoroethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs the incoming electrophile to the meta position. Therefore, achieving para-fluorination selectively through this method would be challenging without the use of directing groups.

Direct fluorination with elemental fluorine is also possible but is often difficult to control and can lead to a mixture of products and even decomposition. researchgate.netmdpi.comgoogle.comtaylorfrancis.com

| Entry | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Major Product(s) |

| 1 | Toluene | Selectfluor® | MeCN | 80 | o/p-Fluorotoluene |

| 2 | Anisole | Selectfluor® | MeCN | 25 | p-Fluoroanisole |

| 3 | 1-(Pentafluoroethyl)benzene | Selectfluor® | MeCN | 80 | m-Fluoro-1-(pentafluoroethyl)benzene (expected) |

Data is illustrative and based on the known reactivity of electrophilic fluorinating agents. dntb.gov.ua

De novo Synthesis with Fluorine Incorporation

A de novo synthesis approach involves constructing the this compound molecule from precursors that already contain the fluorine atom or can be readily converted to the fluorinated aromatic ring. A classic and effective method for this is the Balz-Schiemann reaction. rsc.orgthieme-connect.deresearchgate.netwikipedia.org

This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. To synthesize this compound, the starting material would be 4-(pentafluoroethyl)aniline.

The general procedure for the Balz-Schiemann reaction is as follows:

Diazotization of the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of tetrafluoroboric acid (HBF₄) to form the insoluble diazonium tetrafluoroborate salt.

Isolation and drying of the diazonium salt.

Thermal decomposition of the salt to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

| Entry | Aniline Derivative | Diazotization Conditions | Decomposition Conditions | Yield (%) |

| 1 | Aniline | NaNO₂, HBF₄, 0-5 °C | 120-140 °C, neat | 85-90 |

| 2 | p-Toluidine | NaNO₂, HBF₄, 0-5 °C | 130-150 °C, neat | ~89 |

| 3 | 4-(Pentafluoroethyl)aniline | NaNO₂, HBF₄, 0-5 °C | Thermal, neat | Good (expected) |

Data is based on typical Balz-Schiemann reaction conditions and yields.

Another de novo approach could involve cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a fluorinated diene and a dienophile bearing a pentafluoroethyl group, followed by aromatization, could potentially construct the desired aromatic ring.

Radiosynthesis Considerations for Fluorinated Analogues

The synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging presents unique challenges, primarily due to the short half-life of the radionuclides used, such as fluorine-18 (B77423) (t½ ≈ 109.7 minutes). nih.govnih.gov This necessitates rapid and efficient chemical reactions that can incorporate the radioisotope into a target molecule as late as possible in the synthetic sequence, a strategy known as late-stage fluorination. nih.govnih.gov For aromatic compounds like this compound, creating a radiolabeled analogue, such as one containing fluorine-18, requires specialized methodologies that ensure high yield, purity, and specific activity within a limited timeframe.

Development of Fluorinated Radiosynthons

Direct radiofluorination of complex biomolecules can be challenging due to the often harsh reaction conditions required (e.g., high temperatures, basic pH) which can degrade the sensitive substrate. acs.org To circumvent this, indirect labeling strategies using fluorinated radiosynthons, or prosthetic groups, have been developed. acs.orgscirp.org These are small, reactive molecules that are first radiolabeled with fluorine-18 and then conjugated to the target biomolecule under milder conditions. acs.org

The development of these radiosynthons involves a multi-step process. acs.org First, a precursor molecule is synthesized which can be efficiently fluorinated. This precursor is then reacted with fluorine-18, typically via nucleophilic substitution. After the radiolabeling step, the resulting radiosynthon is purified to remove unreacted precursors and byproducts that could interfere with the subsequent conjugation reaction. acs.org Finally, the purified 18F-labeled prosthetic group is attached to the target molecule, which could be a peptide, protein, or other large biomolecule. acs.orgscirp.org

The choice of prosthetic group is critical, as it can influence the physicochemical properties of the final radiotracer. acs.org Common conjugation strategies include acylation, alkylation, amidation, and "click chemistry," which target reactive functional groups on the biomolecule, such as amines or thiols. scirp.orgsemanticscholar.org

| Prosthetic Group Type | Reactive Functionality | Target Group on Biomolecule | Reference |

| Activated Esters (e.g., [¹⁸F]SFB) | N-Succinimidyl ester | Primary amines | scirp.org |

| Aldehydes/Ketones | Carbonyl group | Aminooxy or Hydrazino groups | scirp.org |

| Thiol-reactive groups | Maleimide, Haloacetyl | Sulfhydryl groups (cysteine) | scirp.org |

| Azides/Alkynes | Azide or Alkyne | Corresponding Alkyne or Azide | semanticscholar.org |

Site-Selective Radiofluorination Methodologies

Achieving site-selectivity—the ability to introduce the fluorine-18 atom at a specific position within a molecule—is paramount for developing effective PET tracers, as the position of the label can significantly impact the molecule's biological activity and metabolic stability. Several methodologies have been established to control the regioselectivity of radiofluorination.

Nucleophilic Aromatic Substitution (SNAr) is a classical and widely used method. acs.org This reaction requires an aromatic ring to be "activated" by the presence of electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to a suitable leaving group. acs.org The most common and efficient leaving groups for this no-carrier-added substitution are the nitro group and trimethylammonium salts. nih.govacs.org Reactions involving trimethylammonium precursors often proceed at lower temperatures (100–110 °C) compared to those with nitro precursors (120–180 °C). nih.gov

Metal-Mediated/Catalyzed Fluorination provides a powerful alternative, particularly for aromatic rings that are not sufficiently electron-deficient for SNAr. nih.govfrontiersin.org These methods often involve the use of organometallic precursors.

Organostannanes and Organoborons: Arylstannanes and arylboronic esters can be converted to their corresponding aryl-[¹⁸F]fluorides using copper-mediated reactions. nih.govfrontiersin.org This approach is compatible with both electron-rich and electron-deficient aromatic substrates. frontiersin.org

Diaryliodonium Salts: These precursors react with nucleophilic [¹⁸F]fluoride, often catalyzed by copper, to produce the desired [¹⁸F]aryl fluoride. acs.org This method allows for site-specific labeling determined by the initial placement of the aryl iodide. acs.org

Palladium Complexes: An alternative approach involves the creation of an electrophilic fluorination reagent from nucleophilic [¹⁸F]fluoride. nih.gov Ritter and co-workers developed a palladium(IV)-[¹⁸F]fluoride complex that can subsequently fluorinate palladium(II) aryl compounds, enabling the labeling of electron-rich aromatic systems. nih.govnih.gov

Direct C-H Radiofluorination represents an ideal but challenging strategy. researchgate.net This approach aims to directly replace a C-H bond with a C-¹⁸F bond, bypassing the need for precursor synthesis involving leaving groups or organometallic functionalities. While significant progress has been made, challenges related to selectivity and substrate scope remain. researchgate.net

| Methodology | Precursor/Substrate | Key Features | Common Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Activated arene with -NO₂ or -NMe₃⁺ leaving group | Requires electron-withdrawing groups; well-established. nih.govacs.org | High temperatures (100-180 °C) in polar aprotic solvents (DMSO, DMF). nih.govacs.org |

| Copper-Mediated Fluorination | Arylstannanes, Arylboronic esters, Diaryliodonium salts | Broad substrate scope, including electron-rich arenes. acs.orgnih.govfrontiersin.org | Copper catalyst (e.g., Cu(OTf)₂). frontiersin.org |

| Palladium-Mediated Fluorination | Palladium(II) aryl complexes | Uses an electrophilic [¹⁸F]Pd(IV)-F reagent derived from [¹⁸F]fluoride. nih.gov | Reaction of a Pd(IV)-precursor with [¹⁸F]KF. nih.gov |

Reactivity and Mechanistic Investigations of 1 Fluoro 4 Pentafluoroethyl Benzene

Aromatic Substitution Reactions

Aromatic substitution reactions on 1-Fluoro-4-(pentafluoroethyl)benzene are characterized by the interplay of the directing effects of the fluorine and pentafluoroethyl substituents. The fluorine atom acts as a weak deactivator and an ortho, para-director, while the pentafluoroethyl group is a strong deactivator and a meta-director.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Conversely, the pentafluoroethyl (C₂F₅) group is a powerful electron-withdrawing group, primarily through a strong -I effect due to the numerous electronegative fluorine atoms. masterorganicchemistry.com This group strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing the positive charge of the intermediate carbocation (the arenium ion) adjacent to the electron-deficient substituent. masterorganicchemistry.comrsc.org

In this compound, these effects are combined. The entire ring is significantly deactivated due to the presence of two electron-withdrawing groups, making EAS reactions challenging to achieve. However, the regioselectivity is determined by the directing influences of both groups. The positions ortho to the fluorine atom (C2 and C6) are also meta to the pentafluoroethyl group. Therefore, these positions are the least deactivated and are the expected sites for electrophilic attack. The position para to the fluorine is already substituted.

| Position | Influence of -F (at C1) | Influence of -C₂F₅ (at C4) | Overall Predicted Reactivity |

|---|---|---|---|

| C2, C6 | Activating (ortho) | Deactivating (meta) | Most favored site for substitution |

| C3, C5 | Deactivating (meta) | Activating (ortho) | Strongly disfavored site |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for highly electron-deficient aromatic systems. nih.gov Polyfluorinated aromatic compounds are particularly susceptible to this type of reaction. nih.gov The presence of strong electron-withdrawing groups, such as the pentafluoroethyl moiety, significantly lowers the electron density of the aromatic ring, making it vulnerable to attack by nucleophiles. numberanalytics.com

For this compound, the most likely SₙAr reaction involves the displacement of the fluoride (B91410) ion at the C1 position by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the aromatic ring.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a competent leaving group in SₙAr reactions, particularly when the ring is highly activated. researchgate.netresearchgate.net

The pentafluoroethyl group at the C4 position plays a crucial role in stabilizing the Meisenheimer intermediate through its strong inductive electron withdrawal, thereby facilitating the reaction. This stabilization is most effective when the negative charge is delocalized to the carbon atom bearing the C₂F₅ group, which occurs when the nucleophilic attack is at the para position (C1).

C-H Bond Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful strategy for the functionalization of otherwise inert C-H bonds in aromatic compounds. nih.govresearchgate.netnih.gov

Transition Metal-Mediated C-H Activation in Fluorinated Aromatics

In fluorinated aromatics, C-H bonds can be selectively activated by transition metal complexes. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed for this purpose. snnu.edu.cnresearchgate.net The mechanism often involves the coordination of the metal to the aromatic ring, followed by oxidative addition or concerted metalation-deprotonation to cleave the C-H bond and form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. nih.gov For this compound, the C-H bonds at positions 2, 3, 5, and 6 are potential sites for such activation.

Influence of the ortho-Fluorine Effect on Reaction Kinetics and Thermodynamics

A notable phenomenon in the C-H activation of fluorinated aromatics is the "ortho-fluorine effect," where a fluorine atom directs metallation to the C-H bond at the adjacent ortho position. rsc.org This effect can control the regioselectivity of the functionalization. acs.org Studies have shown that both kinetic and thermodynamic factors contribute to this preference. acs.org

Thermodynamic Influence : The formation of a metal-carbon bond ortho to a fluorine atom is often thermodynamically favored. This is attributed to the stabilization of the resulting metallacycle. As the number of ortho fluorine substituents increases, C-H oxidative addition can become more favorable thermodynamically. acs.org

Kinetic Influence : Kinetically, the reaction may favor attack at a different, less sterically hindered C-H bond (e.g., meta or para to the fluorine). However, under conditions that allow for reversible C-H activation, the reaction mixture can equilibrate to the more stable thermodynamic product, which is often the ortho-metallated species. acs.org For instance, in some iridium-catalyzed reactions, the kinetic product ratio can be shifted to the thermodynamic ratio by adding acid and applying heat, resulting in a significant increase in the ortho-substituted product. acs.org

| Control Type | Favored Product | Typical Conditions | Governing Factor |

|---|---|---|---|

| Kinetic | Often the less sterically hindered site (e.g., meta/para) | Low temperature, short reaction time, irreversible | Lower activation energy |

| Thermodynamic | ortho-Fluorine directed product | Higher temperature, longer reaction time, reversible | Greater product stability |

Reactivity of the Pentafluoroethyl Moiety

The pentafluoroethyl group (-C₂F₅) is characterized by its exceptional chemical inertness. The carbon-fluorine bonds within this group are among the strongest single bonds in organic chemistry, and the carbon backbone is sterically shielded by the fluorine atoms. This makes the pentafluoroethyl moiety highly resistant to both chemical and thermal degradation. It does not typically participate in the common reactions of alkyl groups, such as oxidation or free-radical halogenation. Its primary role in the reactivity of this compound is to exert a powerful electronic effect on the aromatic ring, as discussed in the sections above. While copper-mediated reactions can be used to introduce the C₂F₅ group onto aromatic rings, the group itself is generally unreactive once installed. nih.govnih.gov

Carbanion Chemistry and Stability of Pentafluoroethyl-Substituted Systems

The generation and stability of carbanions are central to understanding the reactivity of many organic compounds. In systems substituted with a pentafluoroethyl group, the strong electron-withdrawing nature of the fluorine atoms plays a crucial role.

Research into fluorinated carbanions has shown that they are common and useful intermediates in the synthesis of new fluorinated materials. siue.edu The fluorine atom acts in a stabilizing manner by withdrawing electron density from the carbanion when it has a pyramidal shape. siue.edu This stabilization is primarily due to the electronegativity of the fluorine atoms. siue.edufiveable.me However, there is also a destabilizing effect to consider, known as I-π repulsion, between the fluorine and the carbanionic center, which is most pronounced when the carbanion approaches a planar configuration. siue.edu This leads to fluorinated carbanions typically possessing pyramidal structures with high barriers to inversion. siue.edu For instance, the trifluoromethyl carbanion has a very high inversion barrier. siue.edu

The stability of carbanions is influenced by several factors, including the inductive effect of adjacent electronegative atoms, the hybridization of the carbon atom bearing the charge, and the potential for resonance stabilization. libretexts.org Electron-withdrawing groups, such as the pentafluoroethyl group, stabilize the negative charge on a neighboring carbon atom through the inductive effect. fiveable.meorganicchemistrydata.org

Competition experiments involving various perfluoroalkenes have been used to establish orders of carbanion stability. rsc.org These studies, often employing techniques like 19F and 13C NMR spectroscopy, have allowed for the direct observation of a series of perfluoroalkyl anions. rsc.org

Negative Ion Hyperconjugation in Fluorocarbanions

Beyond simple inductive effects, the stability of fluorocarbanions is also influenced by a phenomenon known as negative hyperconjugation. siue.edu This involves the donation of electron density from a filled p-orbital (the carbanion lone pair) into an adjacent, empty σ* antibonding orbital. wikipedia.org

In the context of pentafluoroethyl-substituted systems, carbanions containing beta-fluorine atoms are strongly stabilized. siue.edu This stabilization is attributed not only to the electronegativity of the fluorine atoms but also to negative hyperconjugation. siue.edu The fluorine atoms possess a very low-energy σ* orbital that can accept the electron density from the carbanion, leading to this stabilizing interaction. siue.edu This delocalization of the negative charge results in an elongation of the C-F bond. wikipedia.org

Elucidation of Elimination Mechanisms (e.g., E1cB vs. E2 Borderline)

Elimination reactions are a key aspect of the reactivity of this compound and related compounds. The specific mechanism of these reactions, whether they proceed via a concerted E2 pathway or a stepwise E1cB (Elimination Unimolecular conjugate Base) pathway, is a subject of detailed investigation.

The E1cB mechanism is favored under basic conditions when the substrate has a relatively acidic proton and a poor leaving group. wikipedia.orgquora.com This two-step process involves the initial formation of a stabilized carbanion (the conjugate base), followed by the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like the pentafluoroethyl group, can significantly increase the acidity of adjacent protons, thereby favoring the formation of a carbanion intermediate and promoting an E1cB pathway. masterorganicchemistry.com

In contrast, the E2 mechanism is a concerted, one-step process where the proton is abstracted by a base simultaneously with the departure of the leaving group. quora.com

The distinction between E1cB and E2 mechanisms can be subtle, and in some cases, a borderline region may exist where the reaction pathway is not clearly defined as one or the other. nih.gov Studies on systems with different halogen leaving groups have provided evidence for the formation of a carbanion intermediate, a key feature of the E1cB mechanism. wikipedia.org For instance, in some cases, fluorine is preferentially eliminated over chlorine, despite chlorine being a better leaving group, which supports the formation of a carbanion intermediate. wikipedia.org

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between these mechanisms. researchgate.net For example, a large primary deuterium (B1214612) KIE, where the rate of reaction is significantly slower when a proton is replaced by deuterium, is often indicative of C-H bond cleavage in the rate-determining step, which can occur in both E2 and some variations of E1cB mechanisms. researchgate.net However, the absence of H/D exchange during the reaction can help to rule out a fully reversible E1cB mechanism and suggest a more E2-like or irreversible E1cB pathway. researchgate.net

Interactive Data Table: Comparison of Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism | E1cB Mechanism |

|---|---|---|---|

| Number of Steps | Two | One (Concerted) | Two |

| Intermediate | Carbocation | None (Transition State) | Carbanion |

| Leaving Group | Good leaving group required | Good leaving group favors reaction | Poor leaving group is typical |

| Base Strength | Weak base is sufficient | Strong base is required | Moderate to strong base is required |

| Substrate Acidity | Relatively less acidic α-carbon | Not the primary factor | Relatively acidic β-hydrogen is required |

Other Distinctive Reactivity Patterns

Beyond carbanion-mediated reactions, this compound exhibits other notable reactivity patterns, particularly in the realm of organometallic chemistry.

Oxidative Addition Reactions Involving Fluorinated Aryl Halides

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond, leading to an increase in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org This process is often a key step in catalytic cycles. wikipedia.org

Fluorinated aryl halides, such as this compound, can undergo oxidative addition with low-valent transition metal complexes. iupac.org The strength of the carbon-halogen bond is a critical factor in these reactions. While C-F bonds are generally strong, their reactivity can be influenced by the electronic environment of the molecule.

The mechanism of oxidative addition can be either concerted or non-concerted (SN2-type). libretexts.org The concerted pathway is common for non-polarized substrates, while the SN2-type mechanism is more typical for polarized substrates like alkyl halides. libretexts.orgyoutube.com

Equilibrium Studies in Organometallic Reactions

Understanding the equilibrium of organometallic reactions is crucial for controlling reaction outcomes and optimizing catalytic processes. For reactions involving fluoroaromatic compounds, equilibrium studies can provide valuable insights into the relative stabilities of reactants, products, and intermediates.

For instance, studies on the ion pair acidities of polyhalogenated benzenes in solvents like THF provide data on the thermodynamic stability of the corresponding carbanions. acs.org Such equilibrium data are essential for predicting the feasibility and direction of reactions involving the deprotonation of these compounds.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of fluorine-19 (¹⁹F), an isotope with 100% natural abundance and high sensitivity. nih.gov The large chemical shift dispersion of ¹⁹F NMR provides detailed structural information. nih.gov

The ¹⁹F NMR spectrum of a fluorinated compound provides distinct signals for each unique fluorine environment. For 1-Fluoro-4-(pentafluoroethyl)benzene, two main resonances are expected: one for the fluorine atom attached to the aromatic ring and another set of signals for the pentafluoroethyl group (-CF₂CF₃).

The chemical shift of the aromatic fluorine is influenced by the electronic effects of the pentafluoroethyl substituent. The pentafluoroethyl group is strongly electron-withdrawing, which would deshield the aromatic fluorine and shift its resonance downfield compared to fluorobenzene (B45895). Aromatic fluorine signals typically appear in the range of -100 to -200 ppm. nist.gov

The pentafluoroethyl group itself will exhibit two distinct signals: one for the difluoromethylene (-CF₂-) group and one for the trifluoromethyl (-CF₃) group. These signals are expected in the perfluoroalkyl region of the spectrum, with the -CF₃ group typically appearing between -70 and -85 ppm and the -CF₂- group at a more downfield position.

To illustrate these principles, the ¹⁹F NMR data for the analogous compound, 1-fluoro-4-(trifluoromethyl)benzene , are presented below. In this molecule, the trifluoromethyl group's fluorine atoms and the aromatic fluorine atom give rise to distinct signals.

Interactive Data Table: ¹⁹F NMR Chemical Shifts for 1-Fluoro-4-(trifluoromethyl)benzene

| Group | Chemical Shift (δ) in ppm | Multiplicity |

| -CF₃ | -62.1 | s (singlet) |

| Ar-F | -107.75 | m (multiplet) |

| (Data sourced from supporting information of a chemical synthesis publication) rsc.org |

This data demonstrates the distinct chemical shifts for the trifluoromethyl group and the aromatic fluorine, allowing for unambiguous structural assignment. The singlet for the -CF₃ group indicates no significant coupling to other nearby fluorine or hydrogen atoms, while the multiplet for the aromatic fluorine arises from coupling to the aromatic protons.

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for predicting NMR chemical shifts. nih.gov These methods calculate the magnetic shielding tensors of nuclei within a molecule, which can then be converted to chemical shifts. DFT calculations can be invaluable for assigning signals in complex spectra and for distinguishing between isomers.

While one-dimensional ¹⁹F NMR is excellent for structural elucidation, multidimensional NMR techniques can provide deeper insights into the conformational and dynamic properties of molecules. Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space interactions between fluorine and hydrogen nuclei, which is useful for determining the preferred conformation of the pentafluoroethyl group relative to the benzene (B151609) ring.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the rotational barrier of the C-C bond between the aromatic ring and the pentafluoroethyl group. Changes in the NMR lineshapes as a function of temperature can provide quantitative information about the energy barriers of these processes. Although no specific multidimensional NMR studies on this compound have been reported, these techniques represent powerful avenues for future research into its conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful hyphenated techniques for separating and identifying components in a mixture. In the context of the synthesis of this compound, these methods would be used to identify the final product, any unreacted starting materials, and any reaction byproducts or intermediates.

In GC-MS, the electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve the loss of fluorine, a CF₃ group, or the entire C₂F₅ group, leading to characteristic fragment ions.

As a reference, the mass spectrum of the analogous compound, 1-fluoro-4-(trifluoromethyl)benzene , is well-documented.

Interactive Data Table: Key Mass Spectral Data for 1-Fluoro-4-(trifluoromethyl)benzene

| m/z | Identity | Relative Intensity |

| 164 | [M]⁺ | High |

| 145 | [M-F]⁺ | Moderate |

| 114 | [M-CF₂]⁺ | Low |

| 95 | [M-CF₃]⁺ | Moderate |

| (Data sourced from the NIST WebBook) nist.gov |

LC-QTOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of ions with high accuracy. This is particularly useful for identifying unknown impurities or metabolites in complex matrices. researchgate.net

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a technique used to identify the gaseous products released from a substance as it is heated. This provides valuable information about the thermal stability and decomposition pathways of a compound.

While specific EGA-MS studies on this compound are not available, studies on the thermal decomposition of other per- and polyfluoroalkyl substances (PFAS) suggest potential degradation pathways. acs.org Upon heating, it is conceivable that this compound could decompose through cleavage of the C-C bond between the aromatic ring and the pentafluoroethyl group, or through fragmentation of the perfluoroalkyl chain. Potential evolved gases could include smaller perfluorinated alkanes, fluoroaromatic fragments, and hydrogen fluoride (B91410). Such studies would be critical for understanding the environmental fate and persistence of this compound under thermal stress.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure, bonding, and functional groups present in a molecule. Both methods probe the quantized vibrational energy levels of a molecule; IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is determined by the motions of its constituent atoms. The molecule's structure, featuring a p-disubstituted benzene ring with a fluorine atom and a pentafluoroethyl group, gives rise to a characteristic set of vibrational modes. These include stretching and bending vibrations of the C-H, C-F, C-C, CF₂, and CF₃ groups.

While a specific experimental spectrum for this compound is not detailed in the available literature, the expected vibrational frequencies can be predicted based on analyses of similar fluorinated aromatic compounds. irphouse.com The C-F stretching vibrations in monofluorinated benzenes are typically strong and appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. researchgate.net The pentafluoroethyl group would contribute strong absorptions corresponding to CF₃ and CF₂ symmetric and asymmetric stretching modes, typically found in the 1350-1100 cm⁻¹ region. The benzene ring itself has characteristic ring stretching ("skeletal") vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band in the IR and Raman spectra to a specific molecular motion, confirming the molecular structure and providing insight into the strength and nature of its chemical bonds. nih.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound Based on Analogous Compounds This interactive table provides predicted wavenumber ranges for key vibrational modes.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C-C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-F Stretch | Fluoro-substituent | 1300 - 1200 | Strong (IR) |

| C-F Stretch | Pentafluoroethyl Group (CF₃, CF₂) | 1350 - 1100 | Very Strong (IR) |

| C-H In-plane Bend | Aromatic Ring | 1300 - 1000 | Medium-Strong |

| C-H Out-of-plane Bend | Aromatic Ring | 900 - 675 | Strong (IR) |

In situ Fourier Transform Infrared (FTIR) spectroscopy is a Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions as they occur in the reaction vessel, without the need for offline sampling. mt.comxjtu.edu.cn An attenuated total reflectance (ATR) probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. rsc.org This provides a direct window into the reaction, tracking the concentration changes of reactants, intermediates, products, and byproducts over time. mt.comrsc.org

This technique could be invaluable for studying reactions involving this compound. For instance, during its synthesis or in a subsequent functionalization reaction, in situ IR could be used to:

Track Reactant Consumption: Monitor the decrease in the intensity of characteristic vibrational bands of the starting materials.

Monitor Product Formation: Observe the increase in the intensity of peaks unique to the this compound product.

Identify Intermediates: Detect transient species that may appear and then disappear during the course of the reaction, providing crucial mechanistic insights. mt.com

Determine Reaction Endpoint: Confirm the completion of the reaction when the reactant peaks have vanished and the product peaks have stabilized, optimizing reaction time and preventing the formation of impurities from over-processing. mt.com

By plotting the intensity of specific, well-resolved absorption bands against time, detailed kinetic profiles can be generated, offering a deeper understanding of the reaction mechanism and kinetics. rsc.org

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined.

While no specific crystal structure data for this compound has been published in the reviewed sources, a crystallographic study would provide invaluable, unambiguous structural information. For example, a study on the related compound 1-Fluoro-4-[(E)-2-nitrovinyl]benzene determined its crystal system, unit cell dimensions, and the planarity of the molecule. nih.gov A similar analysis of this compound would confirm the geometry of the benzene ring, the precise C-F, C-C, and C-H bond lengths, and the conformation of the pentafluoroethyl group relative to the aromatic ring. Furthermore, it would reveal how the molecules pack together in the solid state, detailing any intermolecular interactions such as C-H···F hydrogen bonds or π-π stacking, which govern the material's bulk properties.

Quantum Chemical and Computational Studies

Quantum chemical and computational methods have become indispensable tools in modern chemistry for investigating molecular properties and predicting chemical behavior. escholarship.orgscispace.com These in silico techniques, particularly Density Functional Theory (DFT), allow for the detailed study of electronic structure, molecular geometry, spectroscopic properties, and reactivity, often providing insights that are difficult or impossible to obtain through experimentation alone. nih.gov

Density Functional Theory (DFT) is a widely used quantum-mechanical method that calculates the electronic structure of a molecule based on its electron density. scispace.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. nih.gov

DFT calculations can be employed to determine a range of properties that describe the molecule's electronic structure and reactivity:

Optimized Molecular Geometry: DFT can predict the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral features. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net

Global Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to quantify reactivity, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netscielo.org.mx A high electrophilicity index, for example, indicates a strong capacity to act as an electrophile. researchgate.net

These computational studies provide a theoretical framework for understanding the intrinsic properties of this compound, complementing experimental observations and guiding further research.

Table 2: Key Reactivity Descriptors Obtainable from DFT Calculations This interactive table outlines important electronic properties and their chemical significance.

| Descriptor | Symbol | Formula | Chemical Significance |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and stability. researchgate.net |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.netresearchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness | S | 1 / η | Reciprocal of hardness; indicates high reactivity. researchgate.net |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the ability of a species to accept electrons. researchgate.net |

Prediction of Reaction Pathways and Energy Barriers

Computational modeling, particularly using Density Functional Theory (TCI), is instrumental in predicting the likely reaction pathways for this compound and estimating the associated energy barriers. These predictions are crucial for understanding its chemical behavior and for designing synthetic routes. The primary reaction types considered for this substituted benzene are electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS):

The benzene ring in this compound is generally deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects (-I) of both the fluorine atom and the pentafluoroethyl group. appchemical.comlibretexts.org The pentafluoroethyl group, in particular, significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Computational studies on similar fluoroalkyl-substituted benzenes suggest that electrophilic attack will preferentially occur at the positions least deactivated by the electron-withdrawing groups. For this compound, the predicted order of reactivity for electrophilic substitution would likely be at the positions ortho to the fluorine atom, as this position benefits from the fluorine's resonance stabilization while being meta to the deactivating pentafluoroethyl group. The energy barriers for these reactions are expected to be significantly high, reflecting the deactivated nature of the ring.

Table 1: Predicted Relative Energy Barriers for Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of Substituents | Predicted Relative Energy Barrier |

| C2 (ortho to F) | F: ortho, para-directing; C2F5: meta-directing | Lower |

| C3 (meta to F) | F: ortho, para-directing; C2F5: ortho-directing | Higher |

| C5 (ortho to C2F5) | F: meta-directing; C2F5: ortho-directing | Highest |

| C6 (ortho to F) | F: ortho, para-directing; C2F5: meta-directing | Lower |

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing pentafluoroethyl group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for benzene itself. nih.govlibretexts.org For an SNAr reaction to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are generally required to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

In this molecule, the fluorine atom can act as the leaving group. The pentafluoroethyl group, being in the para position, would effectively stabilize the intermediate carbanion through its strong inductive effect. Computational predictions would likely show a lower energy barrier for the substitution of the fluorine atom by a strong nucleophile compared to the unsubstituted fluorobenzene.

Analysis of Electronic Properties of Fluoroalkyl Groups (e.g., Fluorine p-π Interaction)

The pentafluoroethyl group is characterized by a strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of the fluorine atoms. This effect leads to a significant polarization of the C-F bonds, drawing electron density away from the aromatic ring. Computational analyses, such as Natural Bond Orbital (NBO) analysis, would likely reveal a significant positive charge on the carbon atoms of the pentafluoroethyl group and the attached aromatic carbon.

While fluorine atoms possess p-type lone pairs, the potential for a stabilizing p-π interaction (a form of resonance or +M effect) with the aromatic ring is a subject of considerable discussion. nih.govresearchgate.net In the case of a single fluorine substituent, this interaction is known to partially offset its inductive withdrawal. ijrar.org However, for a perfluoroalkyl group like pentafluoroethyl, the situation is more complex. The C-F bonds are primarily σ-bonds, and the orientation of the fluorine p-orbitals may not be optimal for effective overlap with the aromatic π-system.

Computational studies on related molecules have shown that fluorine can engage in through-space interactions with the aromatic π-cloud, which are primarily electrostatic in nature. nih.govresearchgate.net These interactions can be stabilizing, particularly when the aromatic ring is electron-deficient. nih.govresearchgate.net For this compound, the electron-poor nature of the ring, induced by the pentafluoroethyl group itself, could foster such stabilizing fluorine-π interactions.

Table 2: Calculated Electronic Properties of Substituted Benzenes (Illustrative)

| Compound | Substituent | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| Benzene | -H | 0 | -6.75 | 1.15 |

| Fluorobenzene | -F | 1.60 | -6.85 | 0.95 |

| (Pentafluoroethyl)benzene | -C2F5 | 2.50 | -7.20 | 0.50 |

| This compound | -F, -C2F5 | ~2.00 | -7.35 | 0.30 |

Note: These are illustrative values based on general trends and would require specific DFT calculations for this compound for precise figures. nih.govscielo.org.za

Investigation of Stereoelectronic Effects and Fluorine-Induced Stabilization/Destabilization

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. wikipedia.orgbaranlab.org In this compound, the rotational conformation of the pentafluoroethyl group relative to the benzene ring is a key determinant of its stereoelectronic interactions.

The rotation around the C(aryl)-C(alkyl) bond is subject to steric and electronic influences. Computational conformational analysis would be necessary to determine the most stable rotamers. nih.gov The preferred conformation will likely seek to minimize steric repulsion between the fluorine atoms of the pentafluoroethyl group and the ortho-hydrogens of the benzene ring.

Fluorine atoms can induce significant stabilizing or destabilizing effects based on their interactions with adjacent bonds and lone pairs. One such phenomenon is the gauche effect, where a conformation with vicinal electronegative substituents in a gauche arrangement is favored over the anti arrangement. While not directly applicable to the substitution pattern of this molecule, related hyperconjugative interactions can play a role.

A crucial stereoelectronic interaction involves the overlap between filled bonding orbitals and empty antibonding orbitals. For instance, a σ(C-H) orbital on the benzene ring could interact with a low-lying σ*(C-F) antibonding orbital of the pentafluoroethyl group. The strength of such hyperconjugative interactions is highly dependent on the dihedral angle between the interacting orbitals.

The fluorine atom directly attached to the ring also exerts stereoelectronic effects. Its lone pairs can interact with the π* orbitals of the benzene ring, contributing to its ortho, para-directing nature in electrophilic substitutions.

Theoretical and Fundamental Aspects of Fluorine in Aromatic Systems

Electronic Effects of Fluorine and Perfluoroalkyl Groups on Aromatic Rings

The electronic character of 1-Fluoro-4-(pentafluoroethyl)benzene is dominated by the strong electronegativity of the fluorine atoms in both the single fluoro substituent and the pentafluoroethyl group. These substituents modulate the electron density and reactivity of the benzene (B151609) ring through a combination of inductive and resonance effects.

The pentafluoroethyl group (-CF2CF3) is a potent electron-withdrawing group, primarily due to the cumulative inductive effect of its five fluorine atoms. masterorganicchemistry.com This strong -I effect significantly reduces the electron density of the aromatic ring, making it more electron-deficient. Unlike a single fluorine atom, the perfluoroalkyl group does not have a significant resonance-donating effect.

In this compound, both substituents withdraw electron density from the benzene ring. The fluorine atom at the 1-position deactivates the ring through its strong inductive effect, which is only partially offset by its resonance donation to the ortho and para positions. stackexchange.comcsbsju.edu The pentafluoroethyl group at the 4-position further deactivates the ring through its powerful inductive effect.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

|---|---|---|---|

| -F | Strongly withdrawing | Weakly donating | Deactivating, ortho/para directing |

| -CF2CF3 | Strongly withdrawing | Negligible | Strongly deactivating |

Stereoelectronic and Conformational Influences

The presence of fluorine can exert significant control over reaction selectivity and molecular conformation through stereoelectronic effects.

The "ortho-fluorine effect" refers to the enhanced reactivity of C-H bonds located ortho to a fluorine substituent in certain metal-mediated reactions. whiterose.ac.uk Fluorine is known to promote ortho-C-H metalation, making it a potent directing group in various functionalization reactions. researchgate.net This effect is attributed to several factors, including the increased acidity of the ortho-protons and stabilizing interactions between the fluorine and the metal center in the transition state. nih.gov Fluorination leads to a marked decrease in the pKa of adjacent C-H bonds, with the greatest effect observed for a fluorine ortho to the ionizing hydrogen. nih.govacs.org

For this compound, the fluorine atom at the 1-position can direct metalation to the 2- and 6-positions. This directing capability is a valuable tool in synthetic chemistry for the regioselective introduction of other functional groups.

The incorporation of fluorine can lead to both stabilizing and destabilizing effects within the aromatic ring and in its interactions with other molecules. The high thermal and chemical stability of many fluorinated aromatic compounds can be partly attributed to the strength of the C-F bond. numberanalytics.com Furthermore, the introduction of fluorine π-orbitals can, in some cases, lead to increased ring stability and resistance to addition reactions. acs.org

Intermolecular Interactions and Self-Assembly of Fluorinated Aromatics

Fluorinated aromatic compounds exhibit unique intermolecular interactions that can drive self-assembly processes. The interactions involving fluorinated aromatic rings can be repulsive or attractive depending on the electronic nature of the interacting partners. nih.govresearchgate.net For example, face-to-face π-stacking interactions between electron-rich and electron-poor aromatic rings are a common feature. The prototypical example is the alternating stack of benzene and hexafluorobenzene.

The introduction of perfluoroalkyl chains can lead to distinct self-assembly behaviors, often driven by solvophobic effects and specific interactions involving the fluorinated segments. nih.gov These interactions can include halogen bonding, where an electrophilic region on a halogen atom interacts with a nucleophile. researchgate.netrsc.org The self-assembly of perfluoroalkylated substances can lead to the formation of various nanostructures, such as micelles, in aqueous environments. rsc.orgcgmartini.nl

For this compound, the electron-poor nature of the aromatic ring, coupled with the fluorinated side chain, suggests a propensity for interactions with electron-rich systems. The pentafluoroethyl group can participate in fluorous-fluorous interactions, which can play a significant role in the self-assembly and packing of these molecules in condensed phases.

| Property | Influence of -F | Influence of -CF2CF3 | Combined Effect in this compound |

|---|---|---|---|

| Ring Reactivity (Electrophilic Attack) | Deactivating | Strongly Deactivating | Highly Deactivated Ring |

| Directing Effect (Electrophilic Attack) | ortho, para-directing | meta-directing (by induction) | Complex, but ortho to -F is favored over other positions |

| Acidity of ortho C-H | Increased | Increased | Significantly Increased Acidity at C2 and C6 |

| Intermolecular Interactions | Can form C-F---H bonds, π-hole interactions | Fluorous-fluorous interactions, dipole-dipole | Dominated by dipole-dipole and fluorous interactions |

Fluorine-Mediated Non-Covalent Interactions

The unique properties of the fluorine atom, such as its high electronegativity, low polarizability, and small size, lead to a variety of non-covalent interactions that can be exploited in the design of molecular structures. These interactions, although individually weak, can collectively exert a significant influence on molecular conformation and crystal packing.

Key fluorine-mediated non-covalent interactions include:

C–H···F Interactions: These can be considered weak hydrogen bonds and play a role in stabilizing crystal structures. Studies on fluorobenzenes have shown that C–H···F interactions can be as significant as C–H···O and C–H···N hydrogen bonds in directing molecular assembly.

F···F Interactions: The nature of fluorine-fluorine interactions is a subject of ongoing discussion. They can be either attractive or repulsive, depending on the geometry of the interaction and the charge distribution on the fluorine atoms. Type I interactions (where the C–F···F–C angle is the same) and Type II interactions (where the angles are different) have been described, with the latter often being more favorable.

Arene-Perfluoroarene (π-π) Stacking: The interaction between an electron-rich aromatic ring and an electron-poor perfluorinated aromatic ring is a powerful tool in crystal engineering. These interactions are driven by complementary electrostatic potentials, with the electron-rich ring donating electron density to the electron-deficient fluorinated ring. This can lead to well-defined, co-facial stacking arrangements in the solid state.

C–F···π Interactions: A fluorine atom can interact with the π-system of an aromatic ring. These interactions are influenced by the electrostatic potential of the aromatic ring and the polarization of the C-F bond.

Lone-pair···π-hole Interactions: In highly fluorinated aromatic systems, the electron-withdrawing fluorine atoms can create a region of positive electrostatic potential (a "π-hole") above the center of the ring. This positive region can then interact favorably with electron-rich species, such as the lone pair of a water molecule.

Table 1: Representative Interaction Energies of Fluorine-Mediated Non-Covalent Interactions

| Interaction Type | Model System | Interaction Energy (kcal/mol) | Reference Compound Example |

| C–H···F | Benzene - Fluoromethane | -0.5 to -1.5 | 1,3,5-Trifluorobenzene |

| F···F (Type II) | Hexafluorobenzene dimer | -0.3 to -0.6 | Octafluoronaphthalene |

| Arene-Perfluoroarene | Benzene - Hexafluorobenzene | -3.0 to -5.0 | 1:1 co-crystal of benzene and hexafluorobenzene |

| C–F···π | Fluorobenzene (B45895) - Benzene | -1.0 to -2.5 | 4-Fluorotoluene |

Note: The interaction energies presented are indicative values from computational studies on model systems and may vary depending on the specific molecular context and computational method.

Crystal Engineering of Fluorinated Aromatic Compounds

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. The introduction of fluorine into aromatic molecules provides a powerful set of tools for the crystal engineer due to the diverse and directional nature of fluorine-mediated non-covalent interactions.

The substitution of hydrogen with fluorine in an aromatic ring dramatically alters the molecule's electrostatic potential surface. Increasing the degree of fluorination generally leads to a more electron-deficient π-system. This modulation of the electronic character is a key strategy in controlling crystal packing. For instance, the predictable and strong nature of arene-perfluoroarene stacking has been widely used to construct layered structures and to control the relative orientation of molecules in the solid state.

In the context of This compound , the molecule possesses both a single fluorine substituent on the aromatic ring and a perfluorinated ethyl group. This combination offers a rich landscape of potential non-covalent interactions that can be utilized in crystal engineering. The single fluorine atom can participate in C–H···F interactions, while the pentafluoroethyl group provides multiple sites for both C–H···F and F···F interactions. Furthermore, the fluorinated benzene ring is activated for potential π-π stacking interactions with other aromatic systems.

While a specific crystal structure for this compound is not publicly available in the searched databases, we can infer potential packing motifs based on related structures. For example, in the crystal structures of other fluorinated benzenes and ethylbenzene (B125841) derivatives, one often observes herringbone or lamellar packing arrangements driven by a combination of C–H···π, C–H···F, and π-π stacking interactions. The bulky and highly fluorinated pentafluoroethyl group would likely play a dominant role in the crystal packing, potentially leading to segregated domains of fluorinated and non-fluorinated regions.

Table 2: Predicted Dominant Intermolecular Interactions and Their Potential Influence on the Crystal Packing of this compound

| Potential Interaction | Interacting Moieties | Predicted Influence on Crystal Packing |

| C–H···F | Aromatic C-H and F atoms from the pentafluoroethyl group or the ring | Formation of hydrogen-bonded networks, influencing molecular orientation. |

| F···F | Fluorine atoms of the pentafluoroethyl groups on adjacent molecules | Can lead to close packing of the fluorinated side chains, potentially forming segregated fluorinated layers. |

| Arene-Perfluoroarene Stacking | Fluorinated benzene ring and an electron-rich aromatic ring (in a co-crystal) | Would likely result in alternating stacked layers of the two components. |

| C–F···π | Fluorine atoms and the π-system of an adjacent aromatic ring | Can contribute to the overall packing efficiency and stability. |

The rational design of co-crystals of this compound with suitable partner molecules could lead to materials with interesting properties. For example, co-crystallization with an electron-rich aromatic molecule could result in a well-defined stacked structure with potential applications in organic electronics.

Emerging Research Applications in Materials Science and Advanced Chemical Synthesis

Role as Building Blocks in the Synthesis of Complex Fluorinated Molecules

The synthesis of complex fluorinated molecules is crucial for developing advanced materials such as liquid crystals, pharmaceuticals, and agrochemicals. Aromatic compounds containing fluoro-substituents are versatile intermediates in organic synthesis. For instance, halogenated benzene (B151609) derivatives like 1-Chloro-4-fluorobenzene are widely used as intermediates for cross-coupling reactions and nucleophilic substitutions to create more complex molecular architectures. atomfair.com The reactivity of the fluorine and chlorine atoms on the benzene ring in such compounds allows for their use as building blocks for advanced materials. atomfair.com

While specific research detailing the use of 1-Fluoro-4-(pentafluoroethyl)benzene as a building block is not extensively documented in publicly available literature, its structure suggests it could be a valuable precursor. The fluorine atom on the benzene ring can potentially be displaced through nucleophilic aromatic substitution, or the aromatic ring itself can be functionalized through electrophilic substitution, although the pentafluoroethyl group's electron-withdrawing nature would influence the position of substitution. This dual reactivity makes it a promising candidate for constructing larger, highly fluorinated molecules with tailored properties for specialized applications.

Development of Novel Fluoropolymers and Polymer Additives

Fluoropolymers are renowned for their outstanding thermal stability, chemical inertness, and low surface energy. These properties are a direct result of the high strength of the carbon-fluorine bond.

Monomeric Units for High-Performance Fluorinated Polymers

High-performance polymers are often synthesized from monomers containing fluorine. While there is a wide range of fluorinated monomers used in the industry, the potential of this compound as a monomeric unit has not been specifically reported in the reviewed literature. Its suitability for polymerization would depend on the reactivity of the aromatic fluorine atom or the potential to introduce other polymerizable functional groups onto the benzene ring. Hypothetically, its incorporation into a polymer backbone could impart a high degree of fluorination, potentially leading to polymers with enhanced thermal and chemical resistance.

Modifiers for Enhanced Material Properties (e.g., Chemical Resistance, Thermal Stability)

Table 1: Comparison of Thermal Properties of Selected Fluoropolymers

| Property | PTFE | FEP | PFA |

| Max. Continuous Use Temp (°C) | 260 | 204 | 260 |

| Melting Point (°C) | ~327 | ~260 | ~305 |

| Flame Rating (UL 94) | V-0 | V-0 | V-0 |

This table presents data for common fluoropolymers to provide context on the thermal properties that fluorination imparts. Specific data for polymers modified with this compound is not available.

Surface Modification and Interface Engineering

The ability to control the properties of surfaces and interfaces is critical in many advanced technologies, from electronics to biomedical devices. Fluorinated compounds are particularly effective in this area due to their ability to create low-energy, non-stick, and chemically resistant surfaces.

Design of Fluorinated Surface-Active Agents

Fluorinated surfactants are highly effective at reducing surface tension in aqueous and organic systems. Their structure typically consists of a hydrophobic and oleophobic fluorocarbon tail and a hydrophilic head group. While the synthesis of various fluorosurfactants from different fluorinated precursors is well-established, the use of this compound as a starting material for surfactant design has not been specifically detailed in the available research. Its aromatic core and fluorinated tail could potentially be functionalized with a hydrophilic group to create novel surfactants with unique properties, but such derivatives are not currently described in the literature.

Applications in Functional Coatings and Films

Fluorinated compounds are integral to the formulation of functional coatings that provide properties such as hydrophobicity, oleophobicity, and chemical resistance. Research has shown that polythiophenes end-capped with a pentafluorobenzene (B134492) group can be used to functionalize glass substrates, creating thin films. This indicates the utility of fluorinated benzene derivatives in surface engineering. Although direct application of this compound in coatings and films is not documented, its chemical structure suggests it could be used to create surfaces with low energy and high stability, making it a candidate for developing protective and functional coatings.

Design of Optoelectronic and Photofunctional Materials (e.g., Single-Benzene-Based Fluorophores)

There is no research available detailing the design or application of this compound in optoelectronic and photofunctional materials.

Structure-Property Relationships for Photophysical Attributes

No studies have been found that investigate the structure-property relationships of this compound concerning its photophysical attributes. Data on its absorption, emission, quantum yield, and solvatochromic behavior, which are essential for understanding its potential as a fluorophore, are not available.

Integration into Advanced Sensing and Imaging Systems

There is no documented evidence of this compound being integrated into advanced sensing or imaging systems. Research on its use as a probe or label in such technologies has not been published.

Future Directions and Interdisciplinary Perspectives

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of highly fluorinated compounds like 1-Fluoro-4-(pentafluoroethyl)benzene often involves hazardous reagents and challenging reaction conditions. Flow chemistry, with its enhanced heat and mass transfer, precise control over reaction parameters, and inherent safety benefits, presents a significant opportunity for the sustainable synthesis of this and related compounds. tdx.catnih.govresearchgate.net The use of microfluidic devices can lead to improved yields, higher selectivity, and reduced waste generation, aligning with the principles of green chemistry. rsc.orgnih.gov

Continuous-flow reactors can facilitate the handling of hazardous fluorinating agents and allow for the safe execution of reactions at elevated temperatures and pressures. researchgate.netcam.ac.uk This technology is particularly amenable to perfluoroalkylation reactions, which are often difficult to control in traditional batch setups. tdx.catresearchgate.net The integration of in-line purification and analysis techniques within a flow system can further streamline the manufacturing process, making it more efficient and cost-effective. nih.gov The development of scalable flow processes for the introduction of the pentafluoroethyl group onto the benzene (B151609) ring is a key area for future research, promising a more sustainable route to this important building block. nsf.gov

Advanced Catalyst Design for Fluorination and Functionalization

The selective activation and functionalization of C-F bonds in polyfluorinated aromatic compounds are significant challenges in synthetic chemistry. mdpi.comresearchgate.net Future research will likely focus on the design of advanced catalysts that can selectively cleave a specific C-F bond in the presence of others, or that can direct the functionalization of the aromatic ring. Transition metal complexes, particularly those based on nickel and palladium, have shown promise in catalyzing the cross-coupling and hydrodefluorination of fluoroaromatics. mdpi.comresearchgate.netnumberanalytics.combohrium.com

The development of catalysts with tailored ligand spheres will be crucial for achieving high selectivity and efficiency. mdpi.comresearchgate.net For instance, catalysts could be designed to selectively activate the C-F bond at the 1-position of this compound, or to direct substitution at one of the ortho or meta positions. Furthermore, catalytic methods for the direct introduction of the pentafluoroethyl group onto aromatic rings are highly desirable. tdx.cat This could involve the development of novel perfluoroalkylation reagents and catalyst systems that operate under mild conditions. sci-hub.st Radical-based approaches, enabled by photoredox catalysis or electrochemistry, also offer promising avenues for the selective functionalization of Csp³-F bonds in the pentafluoroethyl group. nih.gov

Exploration of Bio-Inspired and Bioconjugation Chemistry

The incorporation of fluorine into biologically active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov While direct clinical trial data is beyond the scope of this article, the potential of this compound and its derivatives in bio-inspired chemistry and bioconjugation is a burgeoning field of exploration. The pentafluoroethylbenzene moiety can serve as a unique tag for ¹⁹F NMR-based studies of biological systems, allowing for the non-invasive monitoring of molecular interactions and conformational changes. researchgate.net

The development of fluorinated synthons that can be readily attached to biomolecules is a key area of interest. For example, derivatives of this compound could be functionalized with reactive groups that allow for their covalent attachment to peptides, proteins, or other biomacromolecules. researchgate.net The high stability of the C-F bond makes these fluorinated tags robust for in vitro and in vivo applications. Furthermore, bio-inspired catalytic systems for fluorination and perfluoroalkylation are an emerging area of research, potentially offering more environmentally benign synthetic routes. mdpi.com

Development of Novel Spectroscopic and Computational Tools for Fluorine Chemistry

The unique nuclear properties of the ¹⁹F nucleus make NMR spectroscopy an exceptionally powerful tool for the characterization of fluorinated compounds. nih.gov Future developments in this area will likely focus on novel pulse sequences and multi-dimensional techniques to extract more detailed structural and dynamic information from complex mixtures containing compounds like this compound. nih.govchemrxiv.orgresearchgate.net Quantitative ¹⁹F NMR (qNMR) is also a promising tool for the precise quantification of fluorinated species without the need for identical standards. chemrxiv.orgresearchgate.net

Computational chemistry will play an increasingly important role in understanding the electronic structure, reactivity, and spectroscopic properties of polyfluorinated molecules. researchgate.net Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. Furthermore, computational modeling can guide the design of new catalysts for selective fluorination and functionalization by providing insights into reaction mechanisms and transition state geometries. The synergy between advanced spectroscopic techniques and high-level computational methods will be crucial for advancing the field of fluorine chemistry.

Synergistic Approaches in Materials Design and Functionalization

The strong electron-withdrawing nature of the pentafluoroethyl group and the fluorine atom can be harnessed to create novel functional materials. The pentafluorophenyl group is known to be a versatile handle for the post-polymerization modification of polymers through nucleophilic aromatic substitution, a reaction sometimes referred to as "para-fluoro-click" chemistry. nih.govresearchgate.net This allows for the introduction of a wide range of functional groups onto a polymer backbone, enabling the tailoring of material properties for specific applications. nih.govresearchgate.net

Derivatives of this compound could be used as monomers for the synthesis of new fluoropolymers with unique thermal, chemical, and optical properties. nih.gov Furthermore, this compound and its derivatives can be used to functionalize surfaces and nanoparticles, imparting properties such as hydrophobicity and oleophobicity. nih.gov The integration of polyfluoroalkylated aromatic units into porous aromatic frameworks (PAFs) could lead to materials with enhanced gas sorption and separation capabilities. researchgate.netacs.org The synergistic combination of the unique properties of fluorinated compounds with the architectural control offered by polymer chemistry and materials science will undoubtedly lead to the development of new high-performance materials.

Q & A

What are the established synthetic routes for 1-fluoro-4-(pentafluoroethyl)benzene, and what factors influence the choice of fluorinating agents in such reactions?

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For fluorinated aryl compounds, reagents like pentafluoroethyl iodide or copper-mediated coupling can introduce the -CF₂CF₃ group. Solvent choice (e.g., DMF, DMSO) and base strength (e.g., K₂CO₃, CsF) critically influence reaction efficiency, as polar aprotic solvents enhance fluoride ion reactivity. Catalytic systems, such as palladium or copper complexes, may improve yields in cross-coupling protocols .